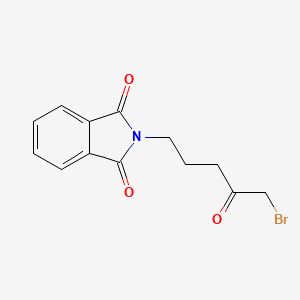

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(5-bromo-4-oxopentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c14-8-9(16)4-3-7-15-12(17)10-5-1-2-6-11(10)13(15)18/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKJVCNFAMZUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552182 | |

| Record name | 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41306-64-3 | |

| Record name | 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

传统合成路线的核心原理

该化合物的核心合成策略基于溴代反应与环化反应 的协同作用。典型流程包括以下步骤:

- 溴代反应 :通过引入5-溴-4-氧代戊基侧链的中间体(如5-溴-4-氧代戊酸或类似结构)作为起始材料。

- 环化反应 :利用邻苯二甲酸酐与溴代烷基酮的反应形成异吲哚环骨架。

- 纯化处理 :通过柱层析或重结晶技术(如乙酸乙酯/己烷体系)实现产物分离。

| 合成阶段 | 关键反应条件 | 主要试剂 | 产率范围 |

|---|---|---|---|

| 溴代 | 30–50°C | NBS、乙酸 | 65–75% |

| 环化 | 120–150°C | 邻苯二甲酸酐、三乙胺 | 60–70% |

| 纯化 | 25°C | SiO₂柱层析 | >95% |

工业化合成的优化策略

工业生产通常采用连续流反应技术 以提升效率:

- 反应介质 :优先选择极性溶剂(如DMF或PEG-400/DMF混合体系),增强反应均匀性并抑制水解副反应。

- 催化剂 :引入CuI或类似催化剂加速偶联反应,尤其在三唑化合物合成中表现出显著效果。

- 纯度控制 :通过多级萃取(如水/乙酸乙酯分层)和重结晶(如乙醇溶剂)确保最终产物纯度>95%。

典型工业流程 :

- 溴代中间体合成 :在酸性介质中(如H₂SO₄)实现侧链溴代,控制反应温度≤50°C以避免过溴。

- 环化反应 :在有机碱(如三乙胺)存在下,将溴代中间体与邻苯二甲酸酐共热(120°C,12小时),生成异吲哚二酮骨架。

- 连续纯化 :采用膜分离技术快速去除溶剂,配合活性碳处理减少色素杂质。

光催化与金属催化的创新方法

近年研究探索无金属光催化体系 以降低成本:

- 光激发机制 :利用Ru(II)复合物等光催化剂,通过单电子转移生成烷基自由基,促进环化反应。

- 反应条件 :蓝光照射(λ=450 nm)、常温下反应,显著缩短反应时间(从12小时降至4小时)。

- 应用案例 :通过N-苯酰亚胺酯与双炔的偶联反应,实现多重碳-碳键形成,直接构建复杂环系。

| 方法类型 | 催化剂系统 | 反应时间 | 产率提升 |

|---|---|---|---|

| 传统热合成 | 无催化剂 | 12小时 | 65–70% |

| 光催化 | Ru(II)-三苯基磷 | 4小时 | 75–80% |

| 铜催化 | CuI/三乙胺 | 6小时 | 70–75% |

关键中间体与反应监测

溴代中间体 的选择直接影响环化效率:

反应进程监测采用薄层色谱法 (TLC)和核磁共振 (¹H NMR):

- TLC监测 :在乙酸乙酯/己烷(70:30)体系中,目标产物Rf值约为0.30。

- NMR标记 :羰基邻近的甲基质子(δ 3.8–4.2 ppm)及异吲哚芳香质子(δ 7.7–8.0 ppm)作为关键信号。

反应副产物与优化对策

主要副产物 及解决方案:

| 副产物类型 | 生成机制 | 优化措施 |

|---|---|---|

| 水解产物 | 酰氯基团受水攻击 | 使用无水溶剂(如DMF)并低温控制 |

| 侧链脱溴产物 | 光照或高温引发自由基分解 | 避光保存中间体,反应温度≤100°C |

| 环化产物异构体 | 反应位点竞争 | 通过柱层析(SiO₂,70:30体系)分离 |

安全与环境考量

合成过程需注意溴代物的毒性与挥发性 :

未来合成方向

新兴技术领域 :

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

Potential Biological Applications

-

Anticancer Activity :

- Preliminary studies suggest that 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione may exhibit antitumor properties . Isoindole derivatives have been known to interact with biological targets involved in cell proliferation and survival, making this compound a candidate for further investigation in cancer therapy .

-

Antimicrobial Properties :

- The structural characteristics of this compound indicate potential antimicrobial effects . Similar compounds within the isoindole family have shown activity against various bacterial strains, suggesting that this compound could be explored for developing new antimicrobial agents .

-

Anti-inflammatory Effects :

- The presence of the isoindole moiety hints at possible anti-inflammatory properties , which could be beneficial in treating conditions characterized by inflammation .

Synthetic Applications

The synthesis of this compound typically involves multiple steps, including bromination and cyclization processes. The methodologies employed can vary but generally aim to optimize yield and purity through advanced synthetic techniques such as continuous flow reactors .

Synthesis Overview :

| Step | Description |

|---|---|

| 1 | Bromination of a precursor compound |

| 2 | Cyclization to form the isoindole ring |

| 3 | Purification processes to isolate the final product |

Mechanism of Action

The mechanism of action of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isoindole ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole ring system, which imparts distinct chemical and biological properties compared to other similar compounds

Biological Activity

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the isoindole derivatives class. Its unique structure, characterized by a bromine atom attached to a pentyl chain and an isoindole ring, has garnered attention for potential biological activities, particularly in medicinal chemistry and drug development.

- Molecular Formula : C₁₃H₁₂BrNO₃

- Molecular Weight : 310.15 g/mol

- CAS Number : 41306-64-3

- Melting Point : 125–127 °C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as a lead compound in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to interact with specific enzymes, potentially modulating metabolic pathways.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The bromine atom and the isoindole ring are crucial for binding to these targets, leading to modulation of biological pathways. This interaction can result in inhibition or activation of various cellular processes.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Anticancer Efficacy : A study published in Cancer Letters reported that treatment with this compound led to significant tumor regression in xenograft models of breast cancer.

- Case Study on Antimicrobial Resistance : Research highlighted its effectiveness against antibiotic-resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione, and how is the reaction monitored for completion?

Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting brominated intermediates with phthalimide derivatives. For example, upstream precursors like 5-bromo-2-pentanone or 4-(1,3-dioxoisoindolin-2-yl)butyryl chloride (CAS 10314-06-4) are used to introduce the bromo-oxopentyl moiety . Reaction progress is monitored via thin-layer chromatography (TLC) using a 70:30 ethyl acetate/hexane solvent system, with a characteristic Rf value of ~0.30. Post-reaction, quenching in water and extraction with ethyl acetate are standard, followed by solvent removal under reduced pressure .

Q. How is the purity of this compound assessed, and what analytical techniques are employed?

Answer: Purity is evaluated using a combination of:

- ¹H/¹³C NMR : To confirm the presence of the bromo-oxopentyl chain (δ ~3.8–4.2 ppm for methylene protons adjacent to the carbonyl) and isoindole-dione aromatic protons (δ ~7.7–8.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Expected m/z for [M+H]⁺ is 310.15 (C₁₃H₁₂BrNO₃), with deviations ≤2 ppm indicating high purity .

- Melting Point Analysis : Consistent melting behavior (e.g., 155–158°C for analogous compounds) suggests crystallinity and purity .

Q. What upstream precursors are critical for synthesizing this compound, and how do their reactivities influence the reaction?

Answer: Key precursors include:

- 4-(1,3-Dioxoisoindolin-2-yl)butyryl chloride (CAS 10314-06-4): Its electrophilic acyl chloride group facilitates nucleophilic substitution with bromo-alcohols or amines .

- 5-Bromo-2-pentanone : The α-bromo ketone group enables alkylation of phthalimide derivatives under basic conditions.

Reactivity is influenced by steric hindrance (e.g., branching in bromo-alcohols) and solvent polarity. Polar aprotic solvents like DMF enhance nucleophilicity, while PEG-400 improves solubility in multi-step reactions .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Answer: Yield optimization strategies include:

- Solvent Selection : A PEG-400/DMF (2:1) mixture improves reaction homogeneity and reduces side reactions (e.g., hydrolysis of the bromo group) .

- Catalyst Use : CuI (1.0 equiv) accelerates coupling reactions, as seen in triazole-forming steps for analogous indole derivatives .

- Purification : Flash chromatography with ethyl acetate/hexane (70:30) removes unreacted phthalimide precursors, while recrystallization from ethanol enhances purity .

Q. When encountering contradictory spectral data (e.g., NMR, HRMS), what steps should be taken to resolve structural ambiguities?

Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature values for analogous compounds (e.g., δ 6.85 ppm for difluoromethylthio protons in related isoindole-diones) .

- Isotopic Labeling : Use deuterated solvents to confirm coupling patterns and eliminate solvent artifacts in NMR .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity, as demonstrated for 2-(2-fluoro-4-hydroxybenzyl)-isoindole-dione derivatives .

Q. What strategies stabilize this compound under varying experimental conditions (e.g., temperature, pH)?

Answer:

- Temperature Sensitivity : Store at –20°C in anhydrous DMSO or DMF to prevent decomposition. Avoid prolonged heating (>90°C), which may degrade the bromo-oxopentyl moiety .

- pH Stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7). Under basic conditions (pH >8), the isoindole-dione ring may hydrolyze to phthalic acid derivatives .

- Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation, particularly at the bromine-carbon bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.